molecular formula C26H35NO8S2 B14176172 (2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate CAS No. 875690-55-4

(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate

Cat. No.: B14176172
CAS No.: 875690-55-4
M. Wt: 553.7 g/mol
InChI Key: ANDZOWIQFVIDGR-SUSMEMPZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R,3R)-2,3-dihydroxybutanedioic acid; ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate: is a complex organic compound with significant potential in various scientific fields This compound consists of two distinct parts: (2R,3R)-2,3-dihydroxybutanedioic acid, a derivative of tartaric acid, and ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate, a piperidine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2,3-dihydroxybutanedioic acid typically involves the oxidation of tartaric acid derivatives. Common oxidizing agents used in this process include potassium permanganate and hydrogen peroxide. The reaction is usually carried out under acidic conditions to ensure the complete oxidation of the starting material.

For the synthesis of ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate, a multi-step synthetic route is employed. The process begins with the preparation of the piperidine ring, followed by the introduction of the but-3-enyl group and the thiophene rings. The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and pH. Purification steps, such as crystallization and chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperidine ring, where nucleophiles can replace hydrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols.

    Substitution Products: Piperidine derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a chiral building block for the synthesis of complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and receptors makes it a valuable tool for investigating biological pathways and mechanisms.

Medicine

In medicine, the compound is explored for its potential therapeutic applications. Its unique chemical properties suggest it could be used in the development of new drugs for treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (2R,3R)-2,3-dihydroxybutanedioic acid; ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-2,3-dihydroxybutanedioic acid: A derivative of tartaric acid with similar chiral properties.

    Ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate: A piperidine derivative with similar structural features.

Uniqueness

The uniqueness of this compound lies in its combination of two distinct chemical moieties, resulting in a molecule with unique reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

875690-55-4

Molecular Formula

C26H35NO8S2

Molecular Weight

553.7 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;ethyl (3R)-1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylate

InChI

InChI=1S/C22H29NO2S2.C4H6O6/c1-4-25-22(24)18-7-5-11-23(15-18)12-6-8-19(20-16(2)9-13-26-20)21-17(3)10-14-27-21;5-1(3(7)8)2(6)4(9)10/h8-10,13-14,18H,4-7,11-12,15H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t18-;1-,2-/m11/s1

InChI Key

ANDZOWIQFVIDGR-SUSMEMPZSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN(C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CCOC(=O)C1CCCN(C1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C.C(C(C(=O)O)O)(C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.